- Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on CopperJournal of the American Chemical Society, 2023, 145(28), 15343-15352,
Cas no 107-22-2 (Glyoxal)

Glyoxal 化学的及び物理的性質
名前と識別子
-
- Glyoxal
- 1,2-ethanedione
- BISFORMYL
- DIFORMYL
- ETHANEDIAL
- GLYOXAL SOLUTION
- glyoxylaldehyde
- Oxalaldehyde
- (CHO)2
- Aerotex glyoxal 40
- Biformal
- Biformyl
- Diformal
- Ethandial
- Ethane-1,2-dione
- Ethanedione
- Glyoxal aldehyde
- Glyoxal(inwater)
- Ethanedial,Oxalaldehyde
- GLYOXA
- GLYOXALE
- ODIX
- Oxal
- oxaldehyde
- Ethanedial, trimer
- Ethanediol, trimer
- Glyoxal, 40%
- Glyoxal solutions
- C2H2O2
- Glyoxal, 29.2%
- Glyoxal, 40% in water
- LEQAOMBKQFMDFZ-UHFFFAOYSA-N
- 50NP6JJ975
- DSSTox_CID_5364
- DSSTox_RID_77764
- DSSTox_GSID_2536
- DSSTox_GSID_25364
- E
- 40% Glyoxal Solution
- GLYOXAL [WHO-DD]
- AI3-24108
- Q413465
- glyoxal (ethanedial)
- GLYOXAL (MART.)
- GLYOXAL [HSDB]
- DAICEL GY 60
- Protectol GL 40
- GLYOXAL [MI]
- NCGC00260066-01
- NS00003526
- oxalic acid dihydride
- 107-22-2
- Glyoxal, Biformyl, Oxalaldehyde
- 4-01-00-03625 (Beilstein Handbook Reference)
- EC 203-474-9
- Tox21_202517
- for molecular biology,40% in H2O(8.8 M)
- STR01281
- CCRIS 952
- 63986-13-0
- NCGC00091228-01
- AKOS000119169
- ethane-1,2-dial
- BRN 1732463
- PERMAFRESH 114
- Glyoxal, 40% w/w aq. soln.
- GLYOXAL, 40% SOLUTION
- Tox21_111105
- UNII-50NP6JJ975
- DTXCID505364
- (oxo)acetaldehyde
- HSDB 497
- BIDD:ER0284
- NSC262684
- GLYFIX CS 50
- J-001740
- DTXSID5025364
- CAS-107-22-2
- ethane dial
- GOHSEZAL P
- GLYOXAL [MART.]
- NSC-262684
- G0152
- CHEBI:34779
- Glyoxal (5% in 250mL in H2O)
- F2191-0152
- STL146635
- BBL011519
- CHEMBL1606435
- MFCD00006957
- Glyoxal (40% w/w in H2O) (Technical Grade)
- EN300-19156
- hydroxymethylene ketone
- EINECS 203-474-9
- 40094-65-3
-
- MDL: MFCD00006957
- インチ: 1S/C2H2O2/c3-1-2-4/h1-2H
- InChIKey: LEQAOMBKQFMDFZ-UHFFFAOYSA-N
- ほほえんだ: O=CC=O
- BRN: 1732463
計算された属性
- せいみつぶんしりょう: 58.00550
- どういたいしつりょう: 58.005479
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 4
- 回転可能化学結合数: 1
- 複雑さ: 25
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 34.1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 黄色の角柱状または不規則なシートは、冷却すると白くなります。
- 密度みつど: 1.265 g/mL at 25 °C
- ゆうかいてん: -14 ºC
- ふってん: 104 ºC
- フラッシュポイント: 104°C
- 屈折率: n20/D 1.409
- ようかいど: water: soluble(lit.)
- すいようせい: miscible
- あんていせい: Stability Combustible. Incompatible with strong oxidizing agents. Strong reducing agent. May polyermize exothermically. Incompatible with air, water, oxygen, peroxides, amides, amines, hydroxy-containing materials, nitric acid, aldehydes. Corrodes many metals.
- PSA: 34.14000
- LogP: -0.61580
- マーカー: 4509
- ようかいせい: 水、アルコール、エーテルに可溶である。不安定であるため、通常は40〜41%の濃度の水溶液として用いられる。その溶液は無色淡黄色透明液体であり、相対密度は1.260〜1.310である。それは還元性が強い。空気にさらされると爆発を起こす。水の存在下では強い重合反応が起こる。クロロスルホン酸、ビニルイミン、硝酸、発煙硫酸、水酸化ナトリウムと反応が強い。燃焼すると、有毒で刺激的な煙が出ます。
- 濃度: 38.0-42.0%
~40% in H2O - じょうきあつ: 18 mmHg ( 20 °C)
Glyoxal セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H315,H317,H319,H331,H341
- 警告文: P261,P280,P305+P351+P338,P311
- 危険物輸送番号:UN 1760
- WGKドイツ:1
- 危険カテゴリコード: 20-36/38-43-68
- セキュリティの説明: S36/37
- RTECS番号:MD2700000
-
危険物標識:
- リスク用語:R20; R36/38; R43; R68
- どくせい:LD50 in rats, guinea pigs (mg/kg): 2020, 760 orally (Smyth)
- セキュリティ用語:S36/37
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
Glyoxal 税関データ
- 税関コード:2912190001
- 税関データ:
中国税関コード:
2912190001
Glyoxal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G60850-500ml |
Glyoxal |
107-22-2 | 40 wt. % in H2O (8.8 M) | 500ml |
¥29.0 | 2023-09-07 | |
TRC | G754500-500ml |
Glyoxal (40% w/w in H2O) (Technical Grade) |
107-22-2 | 500ml |
$261.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G103130-25ml |
Glyoxal |
107-22-2 | ,40% in H2O(8.8 M) | 25ml |
¥407.90 | 2023-09-02 | |
TRC | G754570-50mL |
Glyoxal (5% in 250mL in H2O) |
107-22-2 | 50ml |
$148.00 | 2023-05-18 | ||
TRC | G754500-250ml |
Glyoxal (40% w/w in H2O) (Technical Grade) |
107-22-2 | 250ml |
$ 218.00 | 2023-09-07 | ||
Enamine | EN300-19156-25.0g |
oxaldehyde |
107-22-2 | 93% | 25.0g |
$38.0 | 2023-07-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G299082-2.5kg |
Glyoxal |
107-22-2 | 40% | 2.5kg |
¥275.90 | 2023-09-02 | |
Cooke Chemical | A4608412-10L |
Glyoxal solution |
107-22-2 | 40wt.%inH2O(8.8M) | 10l |
RMB 367.20 | 2025-02-20 | |
Cooke Chemical | A4608412-25L |
Glyoxal solution |
107-22-2 | 40wt.%inH2O(8.8M) | 25l |
RMB 879.20 | 2025-02-20 | |
Enamine | EN300-19156-2.5g |
oxaldehyde |
107-22-2 | 93% | 2.5g |
$27.0 | 2023-09-17 |
Glyoxal 合成方法
ごうせいかいろ 1
Glyoxal Preparation Products
Glyoxal サプライヤー
Glyoxal 関連文献
-
Abdur Rehman Sheikh,Anam Arif,Md. Musawwer Khan RSC Adv. 2023 13 11652
-
2. Determination of the dialdehyde glyoxal in workroom air—development of personal sampling methodologyRaymond Olsen,Syvert Thorud,Merete Hersson,Steinar ?vreb?,Elsa Lundanes,Tyge Greibrokk,Dag G. Ellingsen,Yngvar Thomassen,Paal Molander J. Environ. Monit. 2007 9 687
-
Jianbo Liu,Xiaohai Yang,Kemin Wang,Qing Wang,Haining Ji,Chunlei Wu,Jing Li,Xiaoxiao He,Jinlu Tang,Jin Huang J. Mater. Chem. 2012 22 495
-
Tamal Ghosh,Bhaskar G. Maiya,Anunay Samanta Dalton Trans. 2006 795
-
Bhavna Dwivedi,Sunil Kumar,Dinabandhu Das CrystEngComm 2022 24 1161
-
Robert J. Salter,Mark A. Blitz,Dwayne E. Heard,Tamás Kovács,Michael J. Pilling,Andrew R. Rickard,Paul W. Seakins Phys. Chem. Chem. Phys. 2013 15 4984
-
G. León,N. Paret,P. Fankhauser,D. Grenno,P. Erni,L. Ouali,D. L. Berthier RSC Adv. 2017 7 18962
-
Jaime Mazarío,Zaher Raad,Patricia Concepción,Cristina Cerdá-Moreno,Marcelo E. Domine Catal. Sci. Technol. 2020 10 8049
-
Shouping Wang,Fugang He,Qiang Weng,Diao Yuan,Pei Chen,Xinbing Chen,Zhongwei An RSC Adv. 2020 10 24772
-
Jianbo Liu,Xiaohai Yang,Kemin Wang,Qing Wang,Haining Ji,Chunlei Wu,Jing Li,Xiaoxiao He,Jinlu Tang,Jin Huang J. Mater. Chem. 2012 22 495
Glyoxalに関する追加情報
Glyoxal (CAS No. 107-22-2): Properties, Applications, and Industry Insights
Glyoxal (CAS No. 107-22-2), also known as ethanedial or oxalaldehyde, is a highly versatile organic compound with the chemical formula OCHCHO. As the smallest dialdehyde, glyoxal plays a crucial role in industrial chemistry due to its unique reactivity and bifunctional nature. This article explores its physical and chemical properties, industrial applications, and emerging trends in sustainable chemistry.
The molecular structure of glyoxal features two aldehyde groups, making it highly reactive in crosslinking reactions. It appears as a yellow crystalline solid or liquid (40% aqueous solution) with a pungent odor. Key properties of glyoxal include: water solubility (fully miscible), melting point (15°C for pure form), and boiling point (51°C). Its reactivity with cellulose and proteins makes it valuable in textile and paper industries, while its role as a precursor in organic synthesis supports pharmaceutical manufacturing.
In the textile industry, glyoxal-based crosslinkers dominate the market for durable press finishes. Recent innovations focus on low-formaldehyde alternatives, addressing growing consumer demand for eco-friendly textiles. The compound's ability to modify cellulose fibers improves wrinkle resistance while maintaining fabric strength—a balance increasingly important in sustainable fashion applications.
The paper manufacturing sector utilizes glyoxal resins as wet-strength additives. With the global shift toward recyclable packaging, researchers are developing biodegradable glyoxal derivatives that maintain performance while meeting environmental regulations. This aligns with searches for "green paper chemicals" and "sustainable packaging solutions"—top trending queries in industrial chemistry forums.
Pharmaceutical applications leverage glyoxal's role in heterocyclic synthesis. It serves as a building block for imidazoles and other nitrogen-containing compounds. Recent studies explore its potential in anticancer drug development, particularly as a protein crosslinking agent for targeted therapies. These developments respond to frequent searches about "glyoxal in medicine" and "dialdehydes in drug discovery."
The cosmetics industry employs glyoxal derivatives as preservative boosters and film-forming agents. With rising consumer interest in "clean beauty chemistry," manufacturers are optimizing glyoxal concentration levels to balance efficacy and safety. This addresses common search queries about "aldehyde safety in cosmetics" and "preservative alternatives."
Emerging applications in biomaterial engineering showcase glyoxal's crosslinking potential for hydrogels and tissue scaffolds. Researchers are investigating its use in 3D bioprinting formulations—a hot topic matching searches for "crosslinkers for biopolymers." The compound's ability to form stable networks with collagen and chitosan makes it valuable for regenerative medicine applications.
From an environmental perspective, glyoxal degradation pathways have gained research attention. Studies focus on its photochemical breakdown in atmospheric chemistry and biodegradation mechanisms in water systems. These investigations respond to industry needs for "environmental fate of industrial chemicals"—a growing concern among regulatory bodies and sustainability officers.
The global glyoxal market shows steady growth, driven by demand from Asia-Pacific textile hubs and North American packaging industries. Market analysts note increasing interest in high-purity glyoxal grades for specialty applications, reflecting search trends for "technical vs. industrial grade glyoxal." Price fluctuations in glyoxal raw materials (ethylene glycol oxidation) remain a key industry discussion point.
Handling glyoxal solutions requires standard chemical safety protocols. While not classified as hazardous under normal use conditions, proper storage conditions for glyoxal (cool, well-ventilated areas) maintain product stability. These practical considerations address frequent queries about "glyoxal shelf life" and "handling dialdehydes" in industrial settings.
Future research directions include catalytic glyoxal production methods to improve energy efficiency and bio-based glyoxal alternatives from renewable resources. These innovations align with searches for "green chemistry aldehydes" and "sustainable chemical manufacturing," highlighting the compound's evolving role in circular economy models.
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